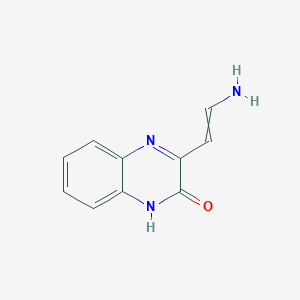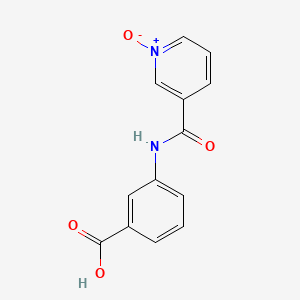
N-(3-Carboxyphenyl)nicotinamide 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Carboxyphenyl)nicotinamide 1-oxide: is an organic compound with the molecular formula C13H10N2O4 . It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its unique structure, which includes a pyridine ring substituted at position 3 by a carboxamide group and an additional carboxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Carboxyphenyl)nicotinamide 1-oxide typically involves the oxidation of nicotinamide. One common method includes the use of hydrogen peroxide as the oxidizing agent. The reaction is carried out in glacial acetic acid, and the mixture is heated on a steam bath for several hours. The product is then purified through distillation and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(3-Carboxyphenyl)nicotinamide 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding amine.
Substitution: The carboxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include various nicotinamide derivatives, which have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Carboxyphenyl)nicotinamide 1-oxide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular metabolism and as a modulator of enzyme activity. It is also used in the study of redox reactions and cofactor regeneration .
Medicine: The compound has potential therapeutic applications due to its structural similarity to nicotinamide. It is being investigated for its role in skin health, particularly in anti-aging and anti-inflammatory formulations .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and cosmeceuticals. Its ability to modulate redox reactions makes it valuable in various chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-Carboxyphenyl)nicotinamide 1-oxide involves its role as a redox-active compound. It participates in redox reactions by donating or accepting electrons, thereby influencing various biochemical pathways. The compound targets enzymes involved in cellular metabolism, such as dehydrogenases, and modulates their activity. This modulation can affect processes like energy production, DNA repair, and cellular stress responses .
Comparación Con Compuestos Similares
Nicotinamide: A simpler form of vitamin B3, involved in NAD+ synthesis.
Nicotinamide N-oxide: Another derivative of nicotinamide with similar redox properties.
3-Aminobenzamide: A compound with similar structural features but different biological activity.
Uniqueness: N-(3-Carboxyphenyl)nicotinamide 1-oxide is unique due to its additional carboxyphenyl group, which enhances its redox activity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its role in modulating enzyme activity make it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62833-95-8 |
|---|---|
Fórmula molecular |
C13H10N2O4 |
Peso molecular |
258.23 g/mol |
Nombre IUPAC |
3-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(10-4-2-6-15(19)8-10)14-11-5-1-3-9(7-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
Clave InChI |
QNLBGYALRQFXIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)NC(=O)C2=C[N+](=CC=C2)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



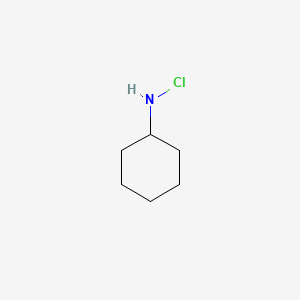
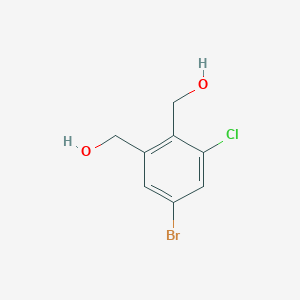
![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
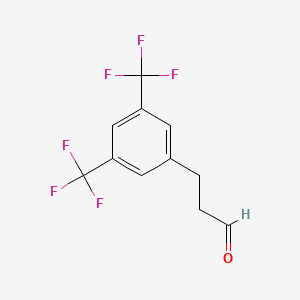
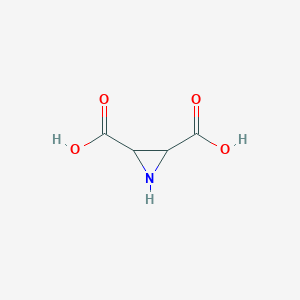
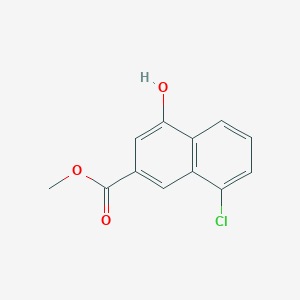
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-{[(trifluoromethyl)sulfonyl]oxy}nicotinate](/img/structure/B13940036.png)
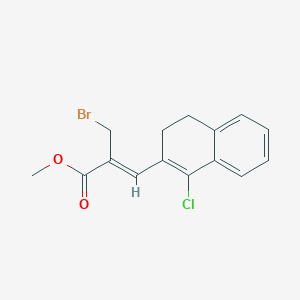
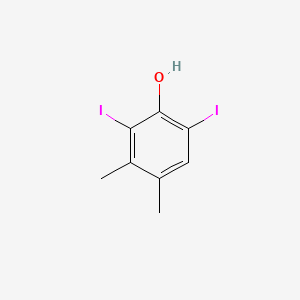
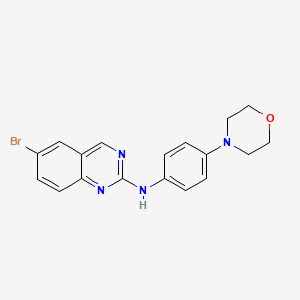
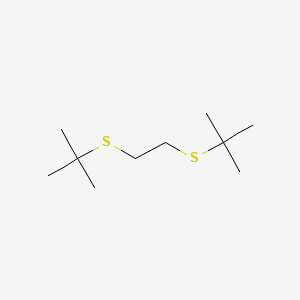
![2-Naphthalenecarboxylic acid, 4-(acetyloxy)-8-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13940057.png)
